2-(3-Mercaptophenyl)acetic acid
CAS No.: 63271-86-3
VCID: VC20744784
Molecular Formula: C8H8O2S
Molecular Weight: 168.21 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of 2-(3-Mercaptophenyl)acetic Acid2-(3-Mercaptophenyl)acetic acid, also known by its CAS number 63271-86-3, is an organic compound characterized by a mercapto group (-SH) attached to a phenyl ring, which is further linked to an acetic acid moiety. Its molecular formula is Synthesis MethodsThe synthesis of 2-(3-Mercaptophenyl)acetic acid typically involves the introduction of a mercapto group to the phenylacetic acid structure. Common methods include:
Chemical Reactions2-(3-Mercaptophenyl)acetic acid can undergo various chemical reactions:
Biological ActivitiesResearch indicates that 2-(3-Mercaptophenyl)acetic acid exhibits several biological activities:
Mechanism of ActionThe mechanism of action involves interactions with cellular targets through the mercapto group, allowing for covalent bonding with metal ions or active sites of enzymes. This interaction modulates enzyme activity and contributes to its antioxidant properties. Research Findings and ApplicationsResearch has explored various applications of 2-(3-Mercaptophenyl)acetic acid:
|
---|---|
CAS No. | 63271-86-3 |
Product Name | 2-(3-Mercaptophenyl)acetic acid |
Molecular Formula | C8H8O2S |
Molecular Weight | 168.21 g/mol |
IUPAC Name | 2-(3-sulfanylphenyl)acetic acid |
Standard InChI | InChI=1S/C8H8O2S/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,9,10) |
Standard InChIKey | BIPWQAXQJQOPHM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)S)CC(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)S)CC(=O)O |
Synonyms | 3-Mercapto-benzeneacetic Acid; |
PubChem Compound | 3543156 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume